Stereochemical Distinction from (2R,5S) Diastereomer
The (2S,5S) stereoisomer (CAS 1238951-37-5) is structurally distinct from the (2R,5S) diastereomer (CAS 309915-46-6), which is the established chiral scaffold for synthesizing (2S,5R)-configured δ-opioid receptor ligands including the highly selective agonist SNC 80 [1]. In the convergent synthesis of (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, the target stereochemistry is accessed via (2R,5S)-configured intermediates rather than (2S,5S) [2]. The (2S,5S) isomer may be employed in alternative synthetic routes requiring cis-configured piperazine cores, but direct substitution for δ-opioid ligand synthesis would yield incorrect stereochemistry .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (2S,5S) cis-configuration, both methyl groups on same face |
| Comparator Or Baseline | (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 309915-46-6) with trans-configuration |
| Quantified Difference | Inversion of stereochemistry at C2 position (S → R) |
| Conditions | Chiral building block for asymmetric synthesis; δ-opioid receptor ligand synthesis protocols |
Why This Matters
The defined stereochemistry directly determines the stereochemical outcome of downstream synthetic steps; selection of the incorrect diastereomer leads to enantiomeric or diastereomeric products lacking the desired biological activity, necessitating precise procurement based on target molecule stereochemical requirements.
- [1] Calderon SN, Rothman RB, Porreca F, et al. Probes for narcotic receptor mediated phenomena. 23. J Med Chem. 1997;40(5):695-704. PMID: 9057853. View Source
- [2] Chagas RAV, Ferreira LM, et al. Enantioconvergent synthesis of (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. Tetrahedron: Asymmetry. 2003;14(9):1187-1191. View Source
